An In-Depth Technical Guide to the Synthesis and Characterization of Salicylaldehyde Benzoyl Hydrazone
An In-Depth Technical Guide to the Synthesis and Characterization of Salicylaldehyde Benzoyl Hydrazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salicylaldehyde (B1680747) benzoyl hydrazone (SBH) is a versatile Schiff base ligand known for its significant coordination chemistry and diverse biological activities, including potential anticancer properties. Its synthesis is straightforward, involving the condensation of salicylaldehyde and benzoyl hydrazide. This technical guide provides a comprehensive overview of the synthesis and characterization of SBH, offering detailed experimental protocols, tabulated analytical data, and visual workflows to support researchers in its preparation and validation.
Synthesis of Salicylaldehyde Benzoyl Hydrazone
The synthesis of salicylaldehyde benzoyl hydrazone is typically achieved through a one-pot condensation reaction between salicylaldehyde and benzoyl hydrazide in an alcoholic solvent. The reaction proceeds via nucleophilic addition of the amine group of the hydrazide to the carbonyl group of the aldehyde, followed by dehydration to form the characteristic azomethine (C=N) bond of the hydrazone.
Experimental Protocol
This protocol outlines a common and effective method for the synthesis of salicylaldehyde benzoyl hydrazone.
Materials:
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Salicylaldehyde
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Benzoyl hydrazide
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Ethanol (B145695) (absolute)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Buchner funnel and filter paper
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Beakers
Procedure:
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In a round-bottom flask, dissolve benzoyl hydrazide in a suitable volume of absolute ethanol with gentle heating and stirring.
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To this solution, add an equimolar amount of salicylaldehyde dropwise.
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Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain reflux for a period of 30 to 60 minutes.[1]
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After the reflux period, allow the reaction mixture to cool to room temperature.
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A pale yellow crystalline solid should precipitate out of the solution. If precipitation is slow, the flask can be cooled in an ice bath.[1]
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Collect the solid product by vacuum filtration using a Buchner funnel.
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Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials.[1]
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Dry the purified salicylaldehyde benzoyl hydrazone in a desiccator or a vacuum oven at a low temperature.
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of salicylaldehyde benzoyl hydrazone.
Caption: Synthesis workflow for salicylaldehyde benzoyl hydrazone.
Characterization of Salicylaldehyde Benzoyl Hydrazone
The synthesized salicylaldehyde benzoyl hydrazone is characterized using a variety of analytical techniques to confirm its structure, purity, and physical properties.
Physical Properties
A summary of the key physical properties of salicylaldehyde benzoyl hydrazone is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂N₂O₂ | [2] |
| Molecular Weight | 240.26 g/mol | [2] |
| Appearance | Pale yellow crystalline solid | [1] |
| Melting Point | 177-180 °C | [1] |
| Solubility | Sparingly soluble in ethanol, highly soluble in DMSO and DMF. | [1] |
Spectroscopic and Analytical Data
The following tables summarize the key spectroscopic and analytical data used for the characterization of salicylaldehyde benzoyl hydrazone.
Table 2.1: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3440 | ν(O-H) phenolic | [1] |
| ~3250 | ν(N-H) hydrazide | [1] |
| ~1605 | ν(C=N) azomethine | [1] |
Table 2.2: ¹H NMR Spectroscopic Data (DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| ~11.66-12.04 | Broad Singlet | Phenolic OH | [3] |
| ~10.96-11.71 | Broad Singlet | NH | [3] |
| ~8.53-8.63 | Singlet | CH=N | [3] |
| ~6.80-8.00 | Multiplet | Aromatic Protons | [3] |
Table 2.3: ¹³C NMR Spectroscopic Data (DMSO-d₆) of a closely related derivative, 2,4-dihydroxybenzaldehyde (B120756) benzoyl hydrazone
Note: Data for the parent salicylaldehyde benzoyl hydrazone is inferred from this closely related structure.
| Chemical Shift (δ, ppm) | Assignment | Reference |
| 163.0 | C=O (Amide) | [4] |
| 161.2, 160.0 | C-OH (Aromatic) | [4] |
| 149.7 | CH=N | [4] |
| 133.5 - 103.2 | Aromatic Carbons | [4] |
Table 2.4: Mass Spectrometry Data (HRMS) of a derivative containing the SBH moiety
Note: Data for the parent salicylaldehyde benzoyl hydrazone is inferred from this derivative.
| m/z (calculated) | m/z (found) | Ion | Reference |
| 279.0740 | 279.0752 | [M + Na]⁺ (for a dihydroxy derivative) | [5] |
Table 2.5: Elemental Analysis Data
| Element | Calculated (%) | Found (%) | Reference |
| C | 69.99 | 69.85 | [1] |
| H | 5.03 | 5.10 | [1] |
| N | 11.66 | 11.59 | [1] |
Characterization Workflow
The logical flow for the characterization of the synthesized salicylaldehyde benzoyl hydrazone is depicted in the following diagram.
Caption: Characterization workflow for salicylaldehyde benzoyl hydrazone.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and comprehensive characterization of salicylaldehyde benzoyl hydrazone. The provided experimental protocols, tabulated data, and visual workflows are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development, facilitating the efficient and accurate preparation and validation of this important compound.
References
- 1. Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salicylaldehyde Benzoyl Hydrazone|CAS 3232-37-9|RUO [benchchem.com]
- 3. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. A salicylaldehyde benzoyl hydrazone based near-infrared probe for copper(ii) and its bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
